molecular formula C70H106N18O24S B12388142 Leptin (116-130) (human)

Leptin (116-130) (human)

Cat. No.: B12388142
M. Wt: 1615.8 g/mol
InChI Key: YUWVNLMTEGHKIG-OPDXBULCSA-N
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Description

Leptin (116-130) (human) is a polypeptide fragment derived from the larger leptin protein, which is primarily produced by adipose tissue. Leptin plays a crucial role in regulating energy balance, appetite, and metabolism. The specific fragment Leptin (116-130) has been studied for its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Leptin (116-130) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Leptin (116-130) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification methods are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Leptin (116-130) (human) can undergo various chemical reactions, including:

    Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Amino acid analogs are incorporated during SPPS using standard coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered biological activity.

Scientific Research Applications

    Chemistry: Used as a model peptide to study protein folding and stability.

    Biology: Investigated for its role in cell signaling and metabolic regulation.

    Medicine: Explored as a therapeutic agent for obesity, diabetes, and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Leptin (116-130) (human) exerts its effects by binding to leptin receptors (LEPR) on target cells. This binding activates several intracellular signaling pathways, including:

    JAK-STAT pathway: Activation of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, leading to gene expression changes.

    PI3K-Akt pathway: Activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), promoting cell survival and metabolism.

    MAPK pathway: Activation of mitogen-activated protein kinases (MAPKs), involved in cell growth and differentiation.

Comparison with Similar Compounds

Leptin (116-130) (human) can be compared with other leptin fragments and analogs:

    Leptin (116-130) (mouse): Similar in sequence but derived from mouse leptin, used in comparative studies.

    Leptin (22-56): Another fragment with distinct biological activities.

    Leptin analogs: Modified peptides designed to enhance stability or receptor binding.

Leptin (116-130) (human) is unique due to its specific sequence and biological activities, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C70H106N18O24S

Molecular Weight

1615.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C70H106N18O24S/c1-32(2)18-43(62(103)78-42(15-16-54(94)95)60(101)87-56(36(8)92)68(109)82-44(19-33(3)4)63(104)80-47(23-55(96)97)65(106)85-50(29-91)70(111)112)77-53(93)26-74-59(100)49(28-90)84-57(98)35(7)76-61(102)45(21-37-24-73-41-13-10-9-12-39(37)41)81-67(108)52-14-11-17-88(52)69(110)48(20-34(5)6)83-64(105)46(22-38-25-72-31-75-38)79-66(107)51(30-113)86-58(99)40(71)27-89/h9-10,12-13,24-25,31-36,40,42-52,56,73,89-92,113H,11,14-23,26-30,71H2,1-8H3,(H,72,75)(H,74,100)(H,76,102)(H,77,93)(H,78,103)(H,79,107)(H,80,104)(H,81,108)(H,82,109)(H,83,105)(H,84,98)(H,85,106)(H,86,99)(H,87,101)(H,94,95)(H,96,97)(H,111,112)/t35-,36+,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1

InChI Key

YUWVNLMTEGHKIG-OPDXBULCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CS)NC(=O)C(CO)N

Origin of Product

United States

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